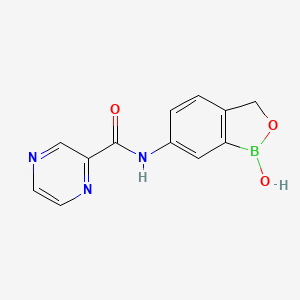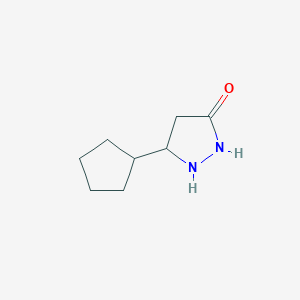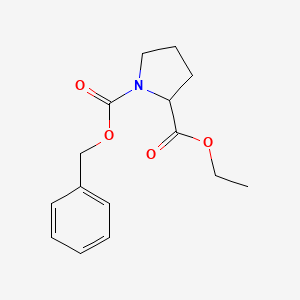![molecular formula C16H23NO3 B13997335 8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol This compound features a spirocyclic structure, which is characterized by a unique arrangement of atoms that form a ring system with a shared atom
Preparation Methods
The synthesis of 8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol involves several steps, typically starting with the preparation of the spirocyclic core. One common synthetic route includes the reaction of a suitable ketone with a diol under acidic conditions to form the spirocyclic ring. . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure may also play a role in stabilizing the compound’s conformation and enhancing its biological activity .
Comparison with Similar Compounds
8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol can be compared with other spirocyclic compounds, such as spirooxindoles and spiroketals. These compounds share the spirocyclic core but differ in their substituents and functional groups. The presence of the dimethylamino group in this compound distinguishes it from other spirocyclic compounds, contributing to its unique chemical and biological properties .
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
8-[4-(dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-5-3-13(4-6-14)15(18)7-9-16(10-8-15)19-11-12-20-16/h3-6,18H,7-12H2,1-2H3 |
InChI Key |
KWCJXLHLPXHKKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


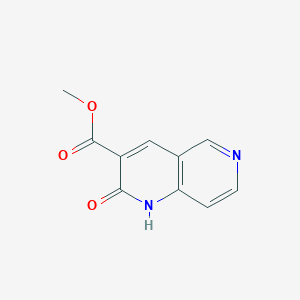

![4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B13997300.png)
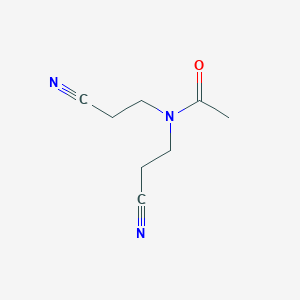
![(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one](/img/structure/B13997313.png)

![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
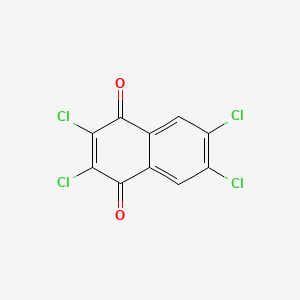
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)

